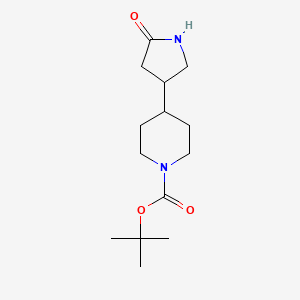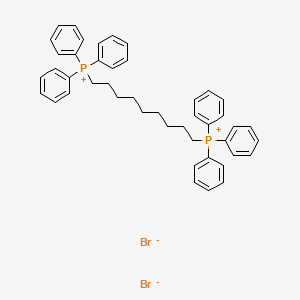
(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide
Overview
Description
“(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is a chemical compound with the molecular formula C45H48Br2P2 and a molecular weight of 810.6 g/mol1. It can be used as a reactant/reagent in the synthetic preparation of thermally stable geminal dicationic ionic liquids and related ionic compounds1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, the synthesis of Ph3PCHCH2CHPPh3 (BPY-1) involved the reaction of propane-1,3-diylbis(triphenylphosphonium) bromide with nBuLi in THF2. However, the specific synthesis process for “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is not explicitly provided in the available resources. However, the molecular formula indicates that it contains 45 carbon atoms, 48 hydrogen atoms, 2 bromine atoms, and 2 phosphorus atoms1.Chemical Reactions Analysis
The specific chemical reactions involving “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not detailed in the available resources. However, it is mentioned that this compound can be used as a reactant/reagent in the synthetic preparation of thermally stable geminal dicationic ionic liquids and related ionic compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources.Safety And Hazards
The safety and hazards associated with “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources.
Future Directions
The future directions for the use of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources. However, its potential use in the synthesis of thermally stable geminal dicationic ionic liquids and related ionic compounds suggests possible applications in areas where such ionic liquids are utilized1.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be required.
properties
CAS RN |
90052-39-4 |
|---|---|
Product Name |
(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide |
Molecular Formula |
C45H48Br2P2 |
Molecular Weight |
810.6 g/mol |
IUPAC Name |
triphenyl(9-triphenylphosphaniumylnonyl)phosphanium;dibromide |
InChI |
InChI=1S/C45H48P2.2BrH/c1(2-4-24-38-46(40-26-12-6-13-27-40,41-28-14-7-15-29-41)42-30-16-8-17-31-42)3-5-25-39-47(43-32-18-9-19-33-43,44-34-20-10-21-35-44)45-36-22-11-23-37-45;;/h6-23,26-37H,1-5,24-25,38-39H2;2*1H/q+2;;/p-2 |
InChI Key |
HAUSOYOTQFEFKE-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)
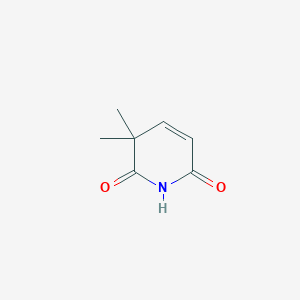
![5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride](/img/structure/B1430694.png)
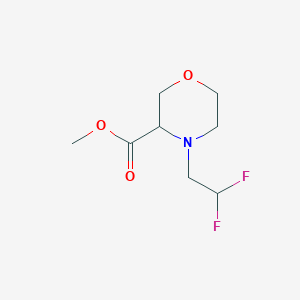
![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)
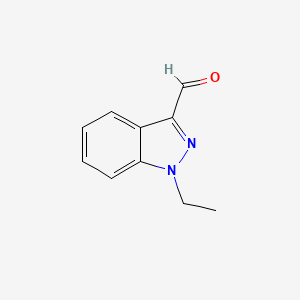
![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
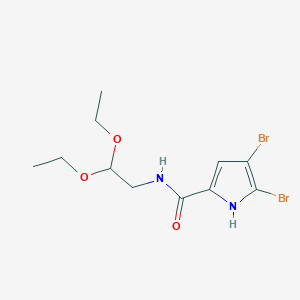
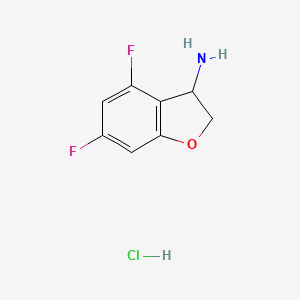
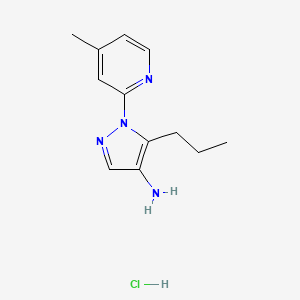
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)
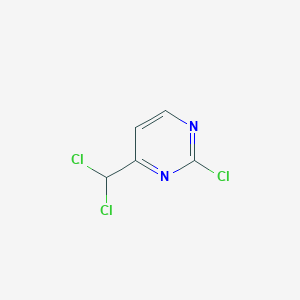
![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
